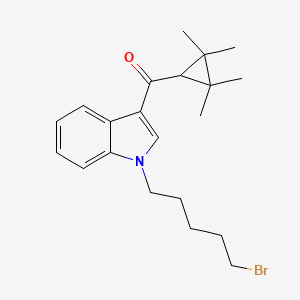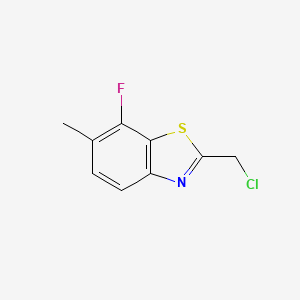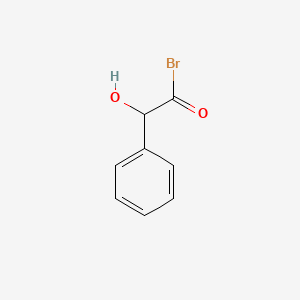
N-(5-Brompentyl) UR-144
Übersicht
Beschreibung
“N-(5-Bromopentyl) UR-144” is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM) . It differs from UR-144 by having a bromine atom on the terminal carbon of the alkyl group .
Molecular Structure Analysis
The formal name of “N-(5-Bromopentyl) UR-144” is [1-(5-bromopentyl)-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)-methanone . Its molecular formula is C21H28BrNO and it has a formula weight of 390.4 . The InChI code is InChI=1S/C21H28BrNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3 .Physical and Chemical Properties Analysis
“N-(5-Bromopentyl) UR-144” is a crystalline solid . It has solubility in DMF: 14 mg/ml, DMF:PBS (pH7.2) (1:2): 0.3 mg/ml, DMSO: 5 mg/ml, and Ethanol: 5 mg/ml . The λmax is 217, 246, 304 nm .Wissenschaftliche Forschungsanwendungen
Forensische Chemie & Toxikologie
N-(5-Brompentyl) UR-144: wird als analytischer Referenzstandard in der forensischen Chemie verwendet, um synthetische Cannabinoide in biologischen Proben zu identifizieren und zu quantifizieren. Seine einzigartige Struktur, die ein Bromatom am terminalen Kohlenstoff der Alkylgruppe aufweist, ermöglicht eine präzise Identifizierung durch Verfahren wie Gaschromatographie-Massenspektrometrie (GC-MS) .
Pharmakologie
Diese Verbindung ist in der pharmakologischen Forschung von Interesse aufgrund ihrer Bindungsaffinität zu Cannabinoidrezeptoren. Sie bindet bevorzugt den peripheren CB2-Rezeptor gegenüber dem zentralen CB1-Rezeptor, was für die Untersuchung der Auswirkungen von Cannabinoiden auf das Immunsystem im Gegensatz zum zentralen Nervensystem von Bedeutung ist .
Drogenstoffwechsel
This compound: dient als Substrat in Studien zum Arzneimittelstoffwechsel. Forscher haben es verwendet, um die Stoffwechselwege von synthetischen Cannabinoiden zu untersuchen, wobei humane Lebermikrosomen und andere Modelle verwendet wurden, um seine Biotransformation zu entschlüsseln .
Toxizitätsprofil
Das Toxizitätsprofil der Verbindung ist entscheidend für das Verständnis der potenziellen Risiken, die mit dem Konsum von synthetischen Cannabinoiden verbunden sind. Studien mit This compound tragen zur Beurteilung seiner toxikologischen Auswirkungen bei, was für die öffentliche Gesundheit und regulatorische Zwecke von entscheidender Bedeutung ist .
Chemische Biologie
In der chemischen Biologie wird This compound verwendet, um die Wechselwirkung zwischen synthetischen Cannabinoiden und verschiedenen biologischen Systemen zu untersuchen. Seine Strukturmodifikationen, wie z. B. das Bromatom, liefern Einblicke in die molekulare Dynamik von Liganden-Rezeptor-Wechselwirkungen .
Materialwissenschaft
Obwohl es sich nicht um eine traditionelle Anwendung handelt, können die Festkörpereigenschaften von This compound, wie z. B. Kristallinität und Löslichkeit, untersucht werden, um die materiellen Aspekte von synthetischen Cannabinoiden zu verstehen, die ihre Stabilität und Verabreichungsmethoden beeinflussen können .
Entwicklung analytischer Methoden
Die Entwicklung neuer analytischer Methoden zur Detektion von synthetischen Cannabinoiden in komplexen Matrices beinhaltet häufig This compound. Es wird verwendet, um bestehende Nachweismethoden zu validieren und zu verbessern, um genaue und zuverlässige Ergebnisse zu gewährleisten .
Synthetische Chemie
Schließlich ist This compound in der synthetischen Chemieforschung von Bedeutung. Es bietet eine Vorlage für die Synthese neuer Cannabinoidderivate, die zur Entdeckung von Verbindungen mit neuartigen Eigenschaften oder therapeutischem Potenzial führen kann .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
“N-(5-Bromopentyl) UR-144” preferentially binds the peripheral CB2 receptor over the central CB1 receptor . The nature of these interactions involves the compound’s ability to bind to these receptors, influencing their activity and the biochemical reactions they are involved in .
Cellular Effects
The effects of “N-(5-Bromopentyl) UR-144” on cells are largely determined by its interaction with cannabinoid receptors. By binding to these receptors, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “N-(5-Bromopentyl) UR-144” involves its binding interactions with cannabinoid receptors. This can lead to changes in enzyme activity, potentially inhibiting or activating certain enzymes. It may also influence gene expression .
Dosage Effects in Animal Models
Like other synthetic cannabinoids, it may have threshold effects and could potentially cause toxic or adverse effects at high doses .
Metabolic Pathways
Like other synthetic cannabinoids, it may interact with various enzymes and cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
Like other synthetic cannabinoids, it may interact with various transporters or binding proteins, and could potentially influence its localization or accumulation .
Subcellular Localization
Like other synthetic cannabinoids, it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
[1-(5-bromopentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BrNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWSXAZQMCDEMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014180 | |
| Record name | N-(5-Bromopentyl) UR-144 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628690-26-5 | |
| Record name | N-(5-Bromopentyl) UR-144 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628690265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Bromopentyl) UR-144 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-BROMOPENTYL) UR-144 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K5H7NIL5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-[1,3]Dioxolo[4,5]pyrano[3,2-c]isoxazole(9CI)](/img/no-structure.png)

![[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B590364.png)

![3-Amino-2-[(4-chlorophenyl)methyl]-8-methoxyquinazolin-4-one](/img/structure/B590370.png)

![[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid](/img/structure/B590378.png)
![(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590379.png)

![(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B590382.png)
